

(2-Ethylphenyl)methanol: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Ethylphenyl)methanol

Cat. No.: B1588447

[Get Quote](#)

Foreword

To the dedicated researchers, pioneering scientists, and visionary drug development professionals, this document serves as a technical guide and a call to exploration. **(2-Ethylphenyl)methanol**, a seemingly unassuming aromatic alcohol, holds within its molecular architecture a wealth of untapped potential. This guide is not a rigid set of instructions but a structured exploration of possibilities, designed to inspire and direct future research. As a Senior Application Scientist, my aim is to blend established chemical principles with forward-thinking applications, providing a robust framework for innovation. Every proposed pathway and protocol is built on a foundation of scientific integrity, designed to be a self-validating system for your research endeavors.

PART 1: Core Chemical Identity and Synthesis Physicochemical Profile

(2-Ethylphenyl)methanol is a colorless liquid with a molecular formula of C₉H₁₂O and a molecular weight of 136.19 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring an ethyl group at the ortho position to the hydroxymethyl group on the benzene ring, imparts specific steric and electronic characteristics that are ripe for exploitation.

Property	Value
IUPAC Name	(2-ethylphenyl)methanol [1]
Synonyms	2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol [3]
CAS Number	767-90-8 [1] [2] [3]
Molecular Formula	C9H12O [1] [2] [3]
Molecular Weight	136.19 g/mol [1] [2]
Appearance	Colorless Liquid
Boiling Point	229-231 °C
Solubility	Soluble in organic solvents

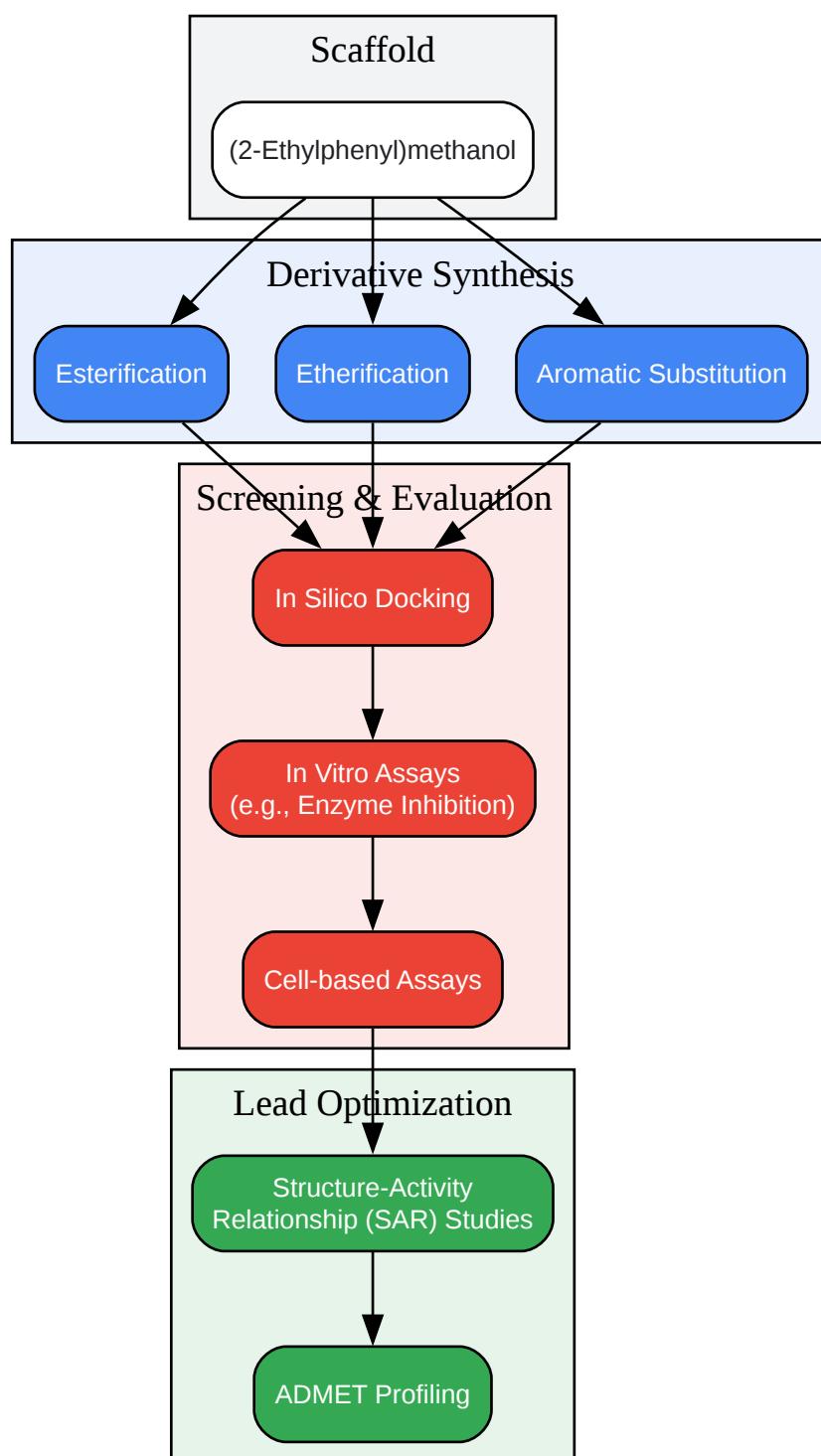
Established Synthesis: A Foundational Protocol

The most common and efficient laboratory-scale synthesis of **(2-Ethylphenyl)methanol** involves the reduction of 2-ethylbenzaldehyde. This method is favored for its high yield and the relative mildness of the reducing agent.

Protocol 1: Sodium Borohydride Reduction of 2-Ethylbenzaldehyde

Principle: Sodium borohydride (NaBH4) is a selective reducing agent that readily converts aldehydes to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Materials:


- 2-Ethylbenzaldehyde
- Sodium borohydride (NaBH4)
- Methanol (reagent grade)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH4Cl)

- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

- In a round-bottom flask, dissolve 2-ethylbenzaldehyde in an appropriate volume of methanol.
- Cool the solution to 0°C using an ice bath to control the initial exothermic reaction.
- Slowly add sodium borohydride in small portions with continuous stirring. The slow addition is critical to prevent a runaway reaction.
- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride to neutralize excess borohydride and hydrolyze the borate ester intermediate.
- Perform a liquid-liquid extraction using diethyl ether to isolate the product from the aqueous layer. Repeat the extraction three times to maximize yield.
- Combine the organic extracts and wash with brine to remove any remaining aqueous contaminants.
- Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude **(2-Ethylphenyl)methanol**.
- The product can be further purified by vacuum distillation if necessary.

Trustworthiness of the Protocol: This is a standard, well-established organic chemistry transformation. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the final product can be characterized by NMR and IR spectroscopy to confirm its identity and purity, creating a self-validating workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [(2-Ethylphenyl)methanol: A Technical Guide to Unexplored Research Frontiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588447#potential-research-areas-for-2-ethylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com